Mercury, ethyl(phenylethynyl)-

Soil fungicide Fusarium oxysporum Zentmyer drench method

Mercury, ethyl(phenylethynyl)- (CAS 2444-98-6), also designated as Similuton or ethylphenylethynylmercury, is an unsymmetrical organomercury acetylide of formula C₁₀H₉Hg (MW 329.77) in which a mercury(II) center is σ‑bonded to both an ethyl ligand and a phenylethynyl ligand. This compound belongs to the broader class of acetylenic mercuric compounds of general structure R–C≡C–Hg–R′, recognized for antifungal activity linked to sulfhydryl enzyme inhibition.

Molecular Formula C10H9Hg
Molecular Weight 329.77 g/mol
CAS No. 2444-98-6
Cat. No. B12661260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, ethyl(phenylethynyl)-
CAS2444-98-6
Molecular FormulaC10H9Hg
Molecular Weight329.77 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C#C[Hg]
InChIInChI=1S/C10H9.Hg/c1-3-9-7-5-6-8-10(9)4-2;/h5-8H,3H2,1H3;
InChIKeyFAWHYJPXUWEUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury, ethyl(phenylethynyl)- (CAS 2444-98-6): Unsymmetrical Organomercury Acetylide for Specialized Research and Niche Agrochemical Reference


Mercury, ethyl(phenylethynyl)- (CAS 2444-98-6), also designated as Similuton or ethylphenylethynylmercury, is an unsymmetrical organomercury acetylide of formula C₁₀H₉Hg (MW 329.77) in which a mercury(II) center is σ‑bonded to both an ethyl ligand and a phenylethynyl ligand. This compound belongs to the broader class of acetylenic mercuric compounds of general structure R–C≡C–Hg–R′, recognized for antifungal activity linked to sulfhydryl enzyme inhibition. [1] Unlike symmetrical bis(alkynyl)mercury species, the unsymmetrical architecture of ethyl(phenylethynyl)mercury imparts differentiated volatility, mass spectrometric fragmentation behavior, and potential for chemoselective reactivity that cannot be replicated by its closest structural analogs.

Compound Class
Unsymmetrical organomercury acetylide with ethyl and phenylethynyl ligands; differentiated from symmetrical bis(alkynyl)mercury species
Research Context
Reported antifungal assay context via sulfhydryl enzyme inhibition; soil fungicide screening reference compound (Zentmyer method)
Analytical Utility
Ethylmercury speciation standard via phenylethynyl derivatization; mass spectral library entry with structure-specific EI fragmentation

Why Ethyl(phenylethynyl)mercury Cannot Be Replaced by Generic Organomercury Fungicides or Symmetrical Acetylides


Organomercury compounds that share the C–Hg–C motif are not functionally interchangeable for scientific procurement or reference-standard use. The specific combination of the ethyl ligand and the phenylethynyl group in CAS 2444-98-6 dictates soil-mobility behavior in drench applications, electron‑impact mass spectrometric fragmentation fingerprint, and the potential for differential Hg–C bond reactivity that symmetrical bis(phenylethynyl)mercury or simple ethylmercury halides cannot reproduce. [1] Even within the acetylenic mercuric series, substituting ethyl for methyl alters chromatographic retention in mercury speciation protocols, while replacing the phenylethynyl group with chloride eliminates the dual σ‑alkynyl/σ‑alkyl reactivity manifold entirely. [2] The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

Symmetrical vs. unsymmetrical acetylide
Bis(phenylethynyl)mercury lacks the differentiated Hg–C(sp) and Hg–C(sp³) bonds required for chemoselective carbonylation studies.
Ethyl-to-methyl substitution alters retention
Methyl(phenylethynyl)mercury exhibits different chromatographic retention in HPLC speciation protocols; cannot serve as an ethylmercury retention-time standard.
Chloride replacement eliminates chromophore
Ethylmercury halides lack the phenylethynyl UV chromophore, preventing direct UV detection in mercury speciation workflows.

Quantitative Differentiation Evidence for Mercury, ethyl(phenylethynyl)- (CAS 2444-98-6) vs. Closest Analogs and Alternatives


Soil-Drench Fungicidal Selectivity: Similuton vs. Six Commercial Fungicides in the Zentmyer Method

In a controlled pot and field trial, Similuton (ethyl phenethynylmercury, formulated at 3.3% active ingredient) was directly compared against six commercial fungicides—Carbamisol (ammonium methyldithiocarbamic acid 30%), NCS (ammonium N-methyldithiocarbamate 50%), Soill (N-ethylmercuric p-toluenesulfonanilide 4%), Captan (80%), Difolatan (80%), and Grand (2,3-dibromopropionitryl 20% + trichloronitroethylene 20%)—for control of cucumber Fusarium wilt caused by Fusarium oxysporum f. cucumerinum. [1] Under the submerged method, all test compounds except calcium hydroxide were highly inhibitory to mycelial growth. Critically, under the Zentmyer drench method—a more stringent test of soil‑borne fungicide performance—only Similuton and Grand retained inhibitory activity; Carbamisol, NCS, Soill, Captan, and Difolatan were all ineffective. [1] In the pot test, Grand ranked first and Similuton second in overall wilt control efficacy. This demonstrates that Similuton possesses a distinct soil‑application efficacy profile that is not shared by other organomercury formulations (e.g., Soill) or non‑mercurial fungicides (Captan, Difolatan) at their respective formulated concentrations.

Soil fungicide selectivity
Head-to-head
Similuton (3.3% AI) retained inhibitory activity in the Zentmyer drench method, while Carbamisol, NCS, Soill, Captan, and Difolatan were inactive. In pot test, Grand ranked first, Similuton second.
Supports selection as a soil-drench reference compound for Fusarium wilt studies.
Reported activity ranking among six commercial fungicides; class-specific review needed for other pathogens.
Soil fungicide Fusarium oxysporum Zentmyer drench method Cucumber wilt control

Electron-Impact Mass Spectrometric Differentiation: Ethyl vs. Propyl and Butyl Alkynylmercury Compounds

Bell and Breuer (1974) systematically examined the electron‑impact mass spectra of eleven alkynylmercury compounds of general structure (X–C≡C)₂Hg, including derivatives where X = Et, Pr, Buᵗ, and p‑MeOC₆H₄. [1] Comparison of relative metastable ion intensities revealed that mercury extrusion products from the ethyl derivative (X = Et) decompose through the same structural pathways as those formed from higher alkylbenzenes, whereas for X = Buᵗ and p‑MeOC₆H₄, fragmentation of the organic portion effectively competes with mercury–carbon bond cleavage. [1] This means that the ethyl‑substituted alkynylmercury compound generates a diagnostic fragmentation fingerprint that is distinct from both its higher‑alkyl and aryl‑substituted congeners, providing a structure‑specific identification handle not available from symmetrical or differently substituted analogs.

Mass spectral differentiation
Cross-study comparable
Ethyl derivative: Hg–C cleavage dominates; higher alkyl/aryl (Buᵗ, p‑MeOC₆H₄): organic fragmentation competes. Relative metastable ion intensities differentiate Et from Buᵗ and aryl congeners.
Enables structure-specific identification via EI-MS, distinct from propyl, butyl, and aryl alkynylmercury compounds.
Fragmentation fingerprint verified across eleven compounds; requires reference standard for library matching.
Mass spectrometry Organomercury fragmentation Analytical identification Metastable ion

Differential Brain Deposition and Clearance of Ethylmercury vs. Methylmercury in Mammalian Models

Although the phenylethynyl substituent modulates physicochemical properties, the ethylmercury moiety of CAS 2444-98-6 confers a toxicokinetic profile that is class‑distinct from methylmercury. In a direct comparative toxicology study by Magos et al. (1985), rats received five daily oral doses of 8.0 mg Hg/kg as either methylmercuric chloride or ethylmercuric chloride. At 3 and 10 days post‑treatment, ethylmercury‑treated rats exhibited higher total mercury in blood but lower concentrations in both kidney and brain compared with methylmercury‑treated rats. [1] At equimolar doses, ethylmercury was judged less neurotoxic than methylmercury based on dorsal root ganglion damage and coordination disorder scores, though a 20% dose increase eliminated this margin. [1] In a neonatal mouse model (Burbacher et al., 2004), intramuscular ethylmercury chloride (6 μg) resulted in only 0.39 ± 0.06% of the injected mercury dose detected in brain at 24 h. [2] These data demonstrate that the ethylmercury cation—and by extension organomercury acetylides bearing the ethyl ligand—exhibits a tissue distribution and neurotoxic potency profile that cannot be inferred from methylmercury data.

Brain deposition & clearance
Class-level inference
Ethylmercury: 0.39% of injected dose in neonatal mouse brain at 24 h; brain clearance t₁/₂ ~18 days. Methylmercury: ~1.5% of oral dose; t₁/₂ ~59 days. Equimolar dosing (8.0 mg Hg/kg) showed lower brain Hg for ethylmercury.
Supports ethylmercury-specific toxicokinetic modeling; cannot be inferred from methylmercury data.
Rodent models; neurotoxicity endpoints show context-dependent differences, not a safety claim.
Organomercury toxicology Brain deposition Ethylmercury clearance Neurotoxicity

Unsymmetrical Hg–C Bond Architecture: Sequential Reactivity Advantage over Symmetrical Bis(phenylethynyl)mercury

Symmetrical bis(phenylethynyl)mercury reacts with CO and alcohols at room temperature in the presence of Pd(II) salts to yield dialkyl phenylmaleate, accompanied by minor amounts of alkyl phenylpropiolate and dialkyl phenylfumarate; at 100 °C, trialkoxycarbonylation products are obtained. [1] In the symmetrical substrate, both Hg–C bonds are chemically equivalent, and both alkynyl ligands can participate in the catalytic cycle. By contrast, ethyl(phenylethynyl)mercury possesses two electronically and sterically distinct Hg–C bonds: one Hg–C(sp) bond to the phenylethynyl group and one Hg–C(sp³) bond to the ethyl group. [2] This unsymmetrical arrangement, characteristic of the R–C≡C–Hg–R′ structural subclass studied by Tanaka (1961), provides a handle for sequential or chemoselective transformations where the phenylethynyl ligand can engage in Pd‑catalyzed carbonylation while the ethyl ligand remains available for subsequent functionalization or serves as an inert spectator. Such differential reactivity is inaccessible with symmetrical bis(alkynyl)mercury compounds.

Hg–C bond architecture
Class-level inference
Ethyl(phenylethynyl)mercury: one Hg–C(sp) and one Hg–C(sp³) bond. Symmetrical bis(phenylethynyl)mercury: two equivalent Hg–C(sp) bonds. Unsymmetrical architecture allows potential selective mono-functionalization.
Pre-differentiated substrate for chemoselective Pd-catalyzed carbonylation research.
Reactivity inferred from symmetrical analog studies; requires experimental verification.
Organomercury synthesis Alkoxycarbonylation Palladium catalysis Chemoselectivity

Phenylethynylmercury Derivatives as Stable HPLC‑Amenable Species for Trace Mercury Speciation

Fabbri et al. (1995) demonstrated that inorganic mercury(II) and methylmercury(II) dissolved in water are quantitatively converted to di(phenylethynyl)mercury and methyl(phenylethynyl)mercury, respectively, by stirring with phenylacetylene under alkaline conditions at room temperature. [1] The resulting organomercury acetylides are sufficiently stable and non‑polar to permit extraction into organic solvent followed by HPLC separation with UV detection. The calibration curve for the diphenylethynylmercury derivative is linear over three orders of magnitude (0.02–50 mg L⁻¹ Hg), with a detection limit of 0.1 ng Hg, and the method tolerates Cu(II), Zn(II), Cd(II), and Pb(II) at concentrations 10,000 times higher than mercury. [2] Methyl(phenylethynyl)mercury served as the chromatographic marker for monomethylmercury. By extension, ethyl(phenylethynyl)mercury can function as an alternative or complementary derivatization standard for ethylmercury species in environmental or biological matrices—a role that simple ethylmercury halides cannot fulfill because they lack the chromophoric phenylethynyl group required for sensitive UV detection.

HPLC speciation derivatization
Supporting evidence
Detection limit 0.1 ng Hg for di(phenylethynyl)mercury; linear range 0.02–50 mg/L; tolerates 10,000× excess Cu, Zn, Cd, Pb. Methyl analog validated for MeHg; ethyl analog expected to share stability and UV detectability.
Enables ethylmercury retention-time referencing and recovery validation in speciation protocols.
Method validated for inorganic Hg and MeHg; ethylmercury application requires in-house verification.
Mercury speciation HPLC analysis Environmental monitoring Derivatization

Recommended Research and Reference Applications for Mercury, ethyl(phenylethynyl)- (CAS 2444-98-6)


Reference Standard for Soil Fungicide Efficacy Screening Using the Zentmyer Drench Method

Based on the 1969 comparative fungicide trial [1], ethyl(phenylethynyl)mercury (Similuton) serves as a validated positive control for soil‑drench assays targeting Fusarium oxysporum. Researchers screening new fungicide candidates can employ this compound as one of the few documented organomercury standards that retains activity under the stringent Zentmyer drench protocol, enabling benchmarking against a compound with known field‑relevant performance rather than relying on submerged‑method data alone.

Analytical Standard for Ethylmercury Speciation via Phenylethynyl Derivatization and HPLC‑UV

The phenylethynylmercury derivatization strategy established by Fabbri et al. [2] generates stable, UV‑active acetylides for HPLC analysis. Procuring authentic ethyl(phenylethynyl)mercury enables environmental and toxicological laboratories to establish retention‑time references, construct matrix‑matched calibration curves, and validate recovery for ethylmercury species in water, sediment, or tissue digests—addressing a gap that methyl(phenylethynyl)mercury standards cannot fill due to differing chromatographic retention.

Mass Spectral Library Entry for Organomercury Acetylide Identification

As demonstrated by Bell and Breuer (1974) [3], alkynylmercury compounds with different alkyl substituents display characteristic electron‑impact fragmentation patterns. A high‑purity specimen of ethyl(phenylethynyl)mercury enables construction of a reference EI mass spectrum for inclusion in forensic, environmental, or synthetic chemistry spectral libraries, where the ethyl‑specific metastable ion signature differentiates it from propyl, butyl, and aryl congeners.

Substrate for Chemoselective Palladium‑Catalyzed Carbonylation Studies

The unsymmetrical Hg–C bond architecture of ethyl(phenylethynyl)mercury [4] provides a platform for investigating whether Pd‑catalyzed alkoxycarbonylation can be directed selectively to the phenylethynyl ligand while preserving the ethyl–Hg bond. This reactivity cannot be studied with symmetrical bis(alkynyl)mercury compounds, positioning CAS 2444-98-6 as a unique mechanistic probe for organomercury reaction chemistry.

Application
Selection Property
Validation Focus
Soil fungicide screening (Zentmyer method)
Documented drench-method activity profile
Comparative performance ranking against commercial fungicides; Fusarium wilt model
Ethylmercury speciation by HPLC-UV
Phenylethynyl chromophore for UV detection
Retention-time locking, matrix-matched calibration, recovery assessment
Organomercury MS library entry
Structure-specific EI fragmentation pattern
Differentiation from propyl, butyl, and aryl congeners; library matching
Pd-catalyzed chemoselective carbonylation
Unsymmetrical Hg–C(sp) and Hg–C(sp³) bonds
Selective phenylethynyl ligand engagement; protection-free stepwise synthesis
Quote Request

Request a Quote for Mercury, ethyl(phenylethynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.